gamma-Lumicolchicine
Overview
Description
Lumicolchicine gamma is one of the three isomers (alpha, beta, and gamma) of the ultraviolet degradation products of colchicine . Colchicine is a natural alkaloid extracted from plants such as Colchicum autumnale and Gloriosa superba . Lumicolchicine gamma lacks many of the physiological actions of colchicine and is often used as an experimental control for colchicine actions .
Biochemical Analysis
Biochemical Properties
Gamma-Lumicolchicine interacts with various biomolecules in the cell. For instance, it has been shown to affect the phagocytosis of yeast cells by monocytes . The lumicolchicine effect suggests a role of nucleoside transport over the cell membrane in the adherence process of phagocytosis .
Cellular Effects
This compound has been observed to influence the function of monocytes. Specifically, it was found to depress the adherence of yeast cells to monocytes . This suggests that this compound can influence cell function by modulating the interactions between cells and other particles .
Molecular Mechanism
It is known that it does not have the same effects as colchicine, which disrupts microtubules and inhibits mitosis
Temporal Effects in Laboratory Settings
It is known that this compound is a degradation product of colchicine, suggesting that it may form over time under certain conditions .
Preparation Methods
Lumicolchicine gamma is synthesized through the ultraviolet degradation of colchicine . The process involves exposing colchicine to ultraviolet light, which leads to the formation of its isomers, including lumicolchicine gamma . The reaction conditions typically involve controlled light exposure and specific solvents to facilitate the degradation process.
Chemical Reactions Analysis
Lumicolchicine gamma undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lumicolchicine gamma has several scientific research applications:
Mechanism of Action
The mechanism of action of lumicolchicine gamma involves its interaction with cellular components. Unlike colchicine, lumicolchicine gamma does not exhibit significant physiological effects . It is believed to interact with microtubules and other cellular structures, but its exact molecular targets and pathways are not well-defined .
Comparison with Similar Compounds
Lumicolchicine gamma is compared with other similar compounds such as:
Colchicine: The parent compound, known for its anti-inflammatory and anti-cancer properties.
Beta-lumicolchicine: Another isomer of colchicine with different physiological effects.
Alpha-lumicolchicine: The third isomer, also formed through ultraviolet degradation of colchicine. Lumicolchicine gamma is unique in its lack of significant physiological effects, making it a valuable control compound in experimental studies.
Properties
CAS No. |
6901-14-0 |
---|---|
Molecular Formula |
C22H25NO6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |
InChI |
InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |
InChI Key |
VKPVZFOUXUQJMW-LXIYXOSZSA-N |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
Appearance |
Solid powder |
490-24-4 6901-13-9 6901-14-0 |
|
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does γ-lumicolchicine differ from colchicine in its mechanism of action?
A: While colchicine exerts its effects primarily by binding to tubulin and disrupting microtubule assembly [, , , , ], γ-lumicolchicine demonstrates significantly less interaction with microtubules [, , , , , ]. This difference arises from subtle variations in their three-dimensional structures, which affect their binding affinity for tubulin.
Q2: What evidence suggests that γ-lumicolchicine does not significantly affect microtubule dynamics?
A2: Several studies have demonstrated that γ-lumicolchicine, unlike colchicine, does not:
- Inhibit the engulfment of yeast cells by monocytes, a process known to be dependent on microtubules [].
- Inhibit the antiproteolytic action of osmotic cell swelling, which is linked to microtubule-dependent alterations in lysosomal pH [].
- Affect the number of neurotubules in cat autonomic nerves [].
- Inhibit microcrystal-induced tyrosine phosphorylation in neutrophils, a process sensitive to colchicine's microtubule-disrupting effects [].
Q3: Are there any biological activities attributed to γ-lumicolchicine?
A: Although γ-lumicolchicine is generally considered inactive regarding microtubule disruption, research suggests it might influence other cellular processes. For instance, γ-lumicolchicine has been shown to depress the adherence of yeast cells to monocytes, possibly by interfering with nucleoside transport across the cell membrane [].
Q4: How does the structure of γ-lumicolchicine relate to its activity?
A: γ-Lumicolchicine is a stereoisomer of β-lumicolchicine, both formed through photoisomerization of colchicine []. The specific stereochemical differences between these isomers contribute to their distinct biological activities. While the precise structural features responsible for γ-lumicolchicine's effects on cell adherence remain to be fully elucidated, they likely involve interactions with specific molecular targets distinct from tubulin [].
Q5: What research applications benefit from using γ-lumicolchicine?
A5: γ-Lumicolchicine serves as a crucial control compound in experiments investigating the effects of colchicine. Its diminished interaction with microtubules makes it ideal for:
- Discriminating between microtubule-dependent and -independent effects of colchicine: By comparing the effects of colchicine and γ-lumicolchicine in parallel, researchers can determine whether observed changes are specifically due to microtubule disruption or involve alternative mechanisms [, , ].
- Validating the specificity of colchicine's action on a particular pathway: If γ-lumicolchicine fails to elicit a similar response as colchicine, it reinforces that colchicine's effect is likely mediated through its interaction with microtubules [].
Q6: Has γ-lumicolchicine been identified in natural sources?
A: Yes, γ-lumicolchicine, along with other colchicine derivatives, has been isolated from the plant Androcymbium melanthioides [] and Colchicum cilicicum [].
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